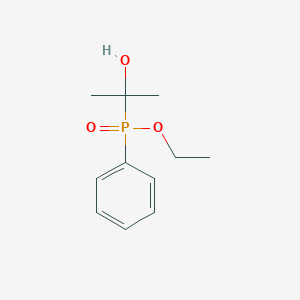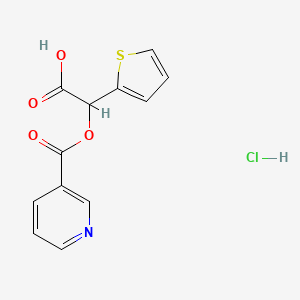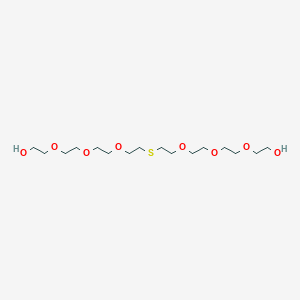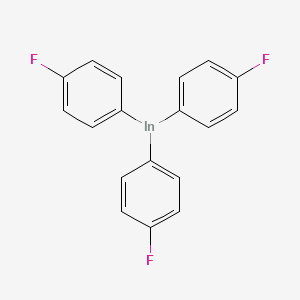
Tris(4-fluorophenyl)indigane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tris(4-fluorophenyl)indigane: is a chemical compound with the molecular formula C18H12F3P. It is a phosphine derivative, where three fluorophenyl groups are attached to a central phosphorus atom. This compound is known for its unique properties and applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-fluorophenyl)indigane typically involves the reaction of 4-fluorobromobenzene with magnesium to form a Grignard reagent, which is then reacted with phosphorus trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high
Properties
CAS No. |
58448-06-9 |
|---|---|
Molecular Formula |
C18H12F3In |
Molecular Weight |
400.1 g/mol |
IUPAC Name |
tris(4-fluorophenyl)indigane |
InChI |
InChI=1S/3C6H4F.In/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
InChI Key |
NTZAAFHIGPFYOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)[In](C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)
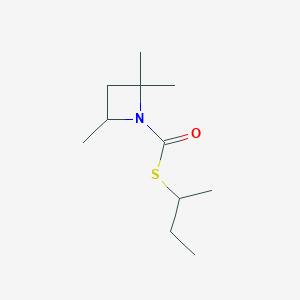
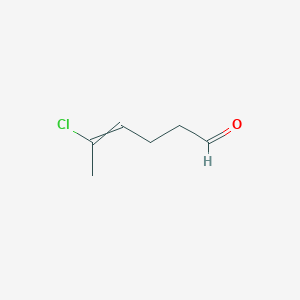
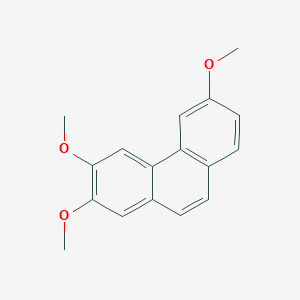
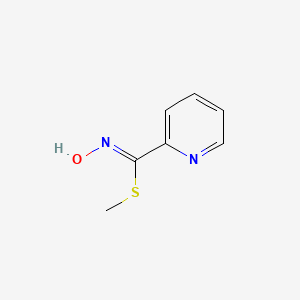
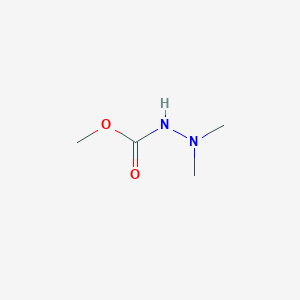

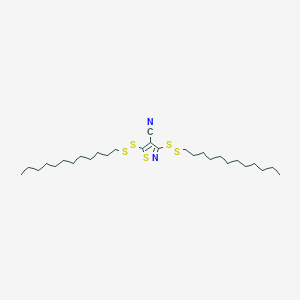
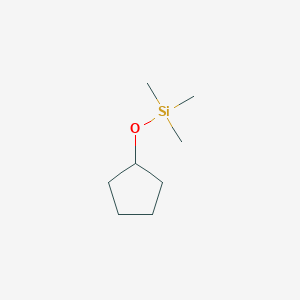
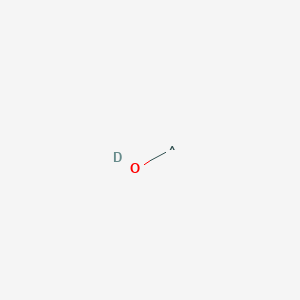
![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)
